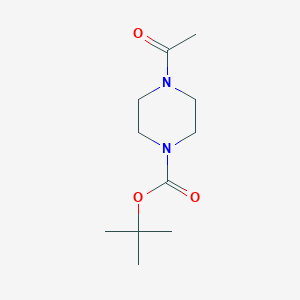
Ethyl 1-methyl-6-oxopiperidine-3-carboxylate
Descripción general
Descripción
Ethyl 1-methyl-6-oxopiperidine-3-carboxylate is a chemical compound with the CAS Number: 1785761-59-2 . It has a molecular weight of 185.22 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO3/c1-3-13-9(12)7-4-5-8(11)10(2)6-7/h7H,3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 185.22 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Ethyl 1-methyl-6-oxopiperidine-3-carboxylate is involved in various chemical syntheses and transformations, highlighting its versatility in organic chemistry. For instance, it acts as a precursor in Michael reactions for forming 3-azabicyclo[3.3.1]nonane derivatives, which are then subjected to stereochemical studies and further transformations (Vafina et al., 2003). Additionally, it serves as a starting point for the preparation of tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, demonstrating the compound's role in developing complex molecular structures through multi-step reactions (Juxian Wang et al., 2008).
Intermediate in Anticoagulant Synthesis
This compound is also an important intermediate in the synthesis of significant pharmaceutical agents. For example, it is used in the creation of anticoagulant medications like apixaban, showcasing its critical role in developing therapeutics that manage blood clotting disorders (Qing Wang et al., 2017).
Catalysis and Annulation Reactions
In catalysis, it has been demonstrated that this compound undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. This reaction yields highly functionalized tetrahydropyridines, underlining the compound’s utility in facilitating regioselective and diastereoselective synthesis processes (Xue-Feng Zhu et al., 2003).
Role in Neuroprotective and Acetylcholinesterase Inhibition
Beyond its use in synthetic organic chemistry, this compound derivatives have shown potential in biomedical research. For instance, derivatives of this compound have been explored for their neuroprotective properties and ability to inhibit acetylcholinesterase, which is beneficial in treating conditions like Alzheimer's disease. This underscores the compound's significance in the development of new therapeutic strategies (Camilo Orozco et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 1-methyl-6-oxopiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-3-13-9(12)7-4-5-8(11)10(2)6-7/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUSOAYYUUQKSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)N(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301197974 | |
| Record name | 3-Piperidinecarboxylic acid, 1-methyl-6-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301197974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1785761-59-2 | |
| Record name | 3-Piperidinecarboxylic acid, 1-methyl-6-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1785761-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinecarboxylic acid, 1-methyl-6-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301197974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Methoxyspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3110132.png)

![6-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)hexanoic acid](/img/structure/B3110143.png)





![Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B3110196.png)